molecular formula C17H21BrN2O2 B5943525 2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE

2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE

Cat. No.: B5943525
M. Wt: 365.3 g/mol
InChI Key: GBDKCIMSTRTHJH-UHFFFAOYSA-N
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Description

2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a brominated indole moiety and an acetamide group attached to a dimethyloxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-1H-INDOL-1-YL)-N-(2,2-DIMETHYLOXAN-4-YL)ACETAMIDE typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Acetamide: The brominated indole is then reacted with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide derivative.

    Attachment of Dimethyloxane Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Functionalized indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized

Properties

IUPAC Name

2-(5-bromoindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-17(2)10-14(6-8-22-17)19-16(21)11-20-7-5-12-9-13(18)3-4-15(12)20/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDKCIMSTRTHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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